molecular formula C17H9F3N2O3 B2686593 2-(Furan-2-yl)-5-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)-1,3,4-oxadiazole CAS No. 900136-68-7

2-(Furan-2-yl)-5-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)-1,3,4-oxadiazole

Cat. No.: B2686593
CAS No.: 900136-68-7
M. Wt: 346.265
InChI Key: YSUUAURERFJCDQ-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-5-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that features a unique structure combining furan and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-2-yl)-5-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of furan-2-carboxylic acid hydrazide with 2-(trifluoromethyl)benzoyl chloride under acidic conditions to form the desired oxadiazole ring.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the oxadiazole ring can yield corresponding amines or other reduced products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-diones, while substitution reactions can introduce a variety of functional groups onto the aromatic rings.

Scientific Research Applications

Biology: In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and antimicrobial agents.

Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities.

Industry: In the industrial sector, the compound is explored for its use in the development of new materials, such as polymers and advanced coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-5-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)-1,3,4-oxadiazole varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

  • 2-(Furan-2-yl)-5-phenyl-1,3,4-oxadiazole
  • 2-(Furan-2-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole
  • 2-(Furan-2-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole

Uniqueness: The presence of the trifluoromethyl group in 2-(Furan-2-yl)-5-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)-1,3,4-oxadiazole distinguishes it from other similar compounds. This group enhances the compound’s chemical stability, lipophilicity, and biological activity, making it a valuable molecule for various applications.

Properties

IUPAC Name

2-(furan-2-yl)-5-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9F3N2O3/c18-17(19,20)11-5-2-1-4-10(11)12-7-8-14(24-12)16-22-21-15(25-16)13-6-3-9-23-13/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUUAURERFJCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C3=NN=C(O3)C4=CC=CO4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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